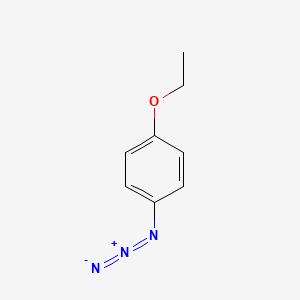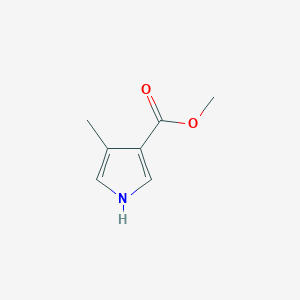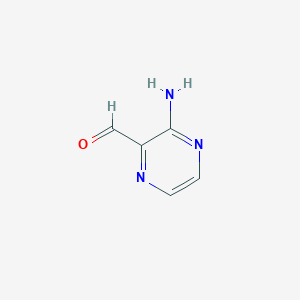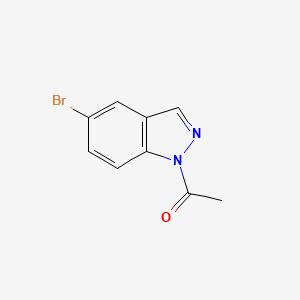
1-(1-Isopropyl-1H-1,2,3-triazol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Isopropyl-1H-1,2,3-triazol-4-yl)ethanone, also known as IPT, is an organic compound belonging to the class of triazoles. It is a colorless and volatile liquid with a sweet odor and is highly soluble in various organic solvents. IPT has been widely used in a variety of scientific and industrial applications, such as organic synthesis, drug discovery, and analytical chemistry.
Aplicaciones Científicas De Investigación
Medicine: Antimicrobial Agents
Triazole compounds, including derivatives of 1-(1-Isopropyl-1H-1,2,3-triazol-4-yl)ethanone, have been explored for their potential as antimicrobial agents . Their structure allows for interaction with various microbial enzymes, potentially inhibiting growth and proliferation of bacteria and fungi. This makes them candidates for developing new antibiotics and antifungals, addressing the growing concern of antimicrobial resistance.
Agriculture: Pesticides and Fungicides
In the agricultural sector, triazole derivatives are used in the synthesis of pesticides and fungicides . Their ability to disrupt the biological pathways of pests and fungi can protect crops, increase yields, and contribute to food security. Research into new triazole-based compounds continues to expand the arsenal of tools available for crop protection.
Materials Science: Polymer Synthesis
The triazole ring is a key component in the design of polymers with enhanced properties . Its incorporation into polymer chains can lead to materials with improved thermal stability, mechanical strength, and chemical resistance. These materials have potential applications in various industries, including automotive, aerospace, and electronics.
Environmental Science: Pollution Remediation
Triazole derivatives are being studied for their role in environmental remediation efforts . Their chemical properties may allow them to bind with pollutants, facilitating their removal from water and soil. This application is particularly important in the context of industrial waste treatment and ensuring the safety of natural ecosystems.
Biochemistry: Enzyme Inhibition
In biochemistry, triazole derivatives are known to act as enzyme inhibitors . By binding to the active sites of enzymes, they can regulate metabolic pathways in cells. This property is useful in research to understand cellular processes and in the development of drugs that target specific enzymes linked to diseases.
Pharmacology: Drug Development
The triazole moiety is a common feature in many pharmacological compounds due to its versatility in drug design . It can enhance the efficacy, selectivity, and bioavailability of drugs. Ongoing research in this area aims to develop new therapeutic agents that can treat a wide range of conditions, from cancer to chronic inflammatory diseases.
Propiedades
IUPAC Name |
1-(1-propan-2-yltriazol-4-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5(2)10-4-7(6(3)11)8-9-10/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBUQCVXDZQIOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=N1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301211108 |
Source


|
| Record name | Ethanone, 1-[1-(1-methylethyl)-1H-1,2,3-triazol-4-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301211108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Isopropyl-1H-1,2,3-triazol-4-yl)ethanone | |
CAS RN |
134926-95-7 |
Source


|
| Record name | Ethanone, 1-[1-(1-methylethyl)-1H-1,2,3-triazol-4-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134926-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[1-(1-methylethyl)-1H-1,2,3-triazol-4-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301211108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














